molecular formula C11H16O2 B8401647 Dimethoxy-3,4,6-trimethylbenzene

Dimethoxy-3,4,6-trimethylbenzene

Cat. No.: B8401647
M. Wt: 180.24 g/mol
InChI Key: HLEBAYYMSSOZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-3,4,6-trimethylbenzene is a polysubstituted aromatic compound characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and three methyl (-CH₃) groups at positions 3, 4, and 6 on the benzene ring. This substitution pattern confers unique physicochemical properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and polymer chemistry. It is frequently utilized in Grignard reactions to synthesize vitamin E precursors (e.g., (3R,5RIS)-5-(2,5-dimethoxy-3,4,6-trimethylphenyl)-3-methylpentane-1,3,5-triol) and as a monomer for redox-active polymers when functionalized with methacrylate groups . Its molecular weight is approximately 210.27 g/mol, with a purity ≥95% in laboratory-grade preparations .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,3-dimethoxy-1,4,5-trimethylbenzene

InChI

InChI=1S/C11H16O2/c1-7-6-8(2)10(12-4)11(13-5)9(7)3/h6H,1-5H3

InChI Key

HLEBAYYMSSOZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Trimethylbenzene Isomers (TMBs)

Trimethylbenzene isomers—1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene (mesitylene)—are volatile organic compounds (VOCs) commonly found in environmental pollutants. Key distinctions include:

Property 2,5-Dimethoxy-3,4,6-trimethylbenzene 1,3,5-Trimethylbenzene (Mesitylene) 1,2,4-Trimethylbenzene
Molecular Weight (g/mol) 210.27 120.19 120.19
Functional Groups Methoxy, methyl Methyl Methyl
Solubility in Water Low (similar to TMBs) 12–20 mg/L 10–15 mg/L
Applications Pharmaceutical intermediates, polymers Industrial solvents, fuel additives Environmental pollutants
Environmental Impact Limited data; lab-scale use High VOC emissions Persistent groundwater contaminant

Key Findings :

  • The methoxy groups in 2,5-dimethoxy-3,4,6-trimethylbenzene increase polarity compared to non-oxygenated TMBs, reducing volatility and enhancing suitability for solid-phase synthesis .
  • TMBs exhibit higher environmental mobility due to their lower molecular weight and hydrophobicity, complicating bioremediation efforts .

Bis(2,5-Dimethoxy-3,4,6-Trimethylphenyl)methane

This dimeric compound shares the core structure of 2,5-dimethoxy-3,4,6-trimethylbenzene but features a methylene (-CH₂-) bridge linking two aromatic rings. Comparisons include:

Property 2,5-Dimethoxy-3,4,6-trimethylbenzene Bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane
Molecular Weight (g/mol) 210.27 386.50
Symmetry Cₛ symmetry C₂ symmetry (twofold axis through methylene)
Applications Monomer for redox polymers Minor synthetic product; structural studies

Key Findings :

  • The dimer’s extended structure enhances thermal stability, as evidenced by TG analysis in related iodinated derivatives .
  • Both compounds exhibit weak intermolecular interactions (C–H⋯O, C–H⋯π) in crystal structures, influencing material properties .

2,5-Dimethoxy-3,4,6-Trimethylbenzaldehyde

This aldehyde derivative retains the methoxy and methyl substituents but introduces a reactive aldehyde (-CHO) group:

Property 2,5-Dimethoxy-3,4,6-trimethylbenzene 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde
Molecular Weight (g/mol) 210.27 224.26
Reactivity Grignard reactions Aldehyde-specific reactions (e.g., oxidation, condensation)
Crystal Structure Not reported Disordered methyl/aldehyde groups; weak hydrogen bonds

Key Findings :

  • The aldehyde derivative’s disordered crystal structure complicates crystallographic analysis but enables diverse synthetic pathways .

Methacrylate Derivatives

Functionalization with methacrylate groups (e.g., 2,5-dimethoxy-3,4,6-trimethylbenzyl methacrylate) introduces polymerizable vinyl groups:

Property 2,5-Dimethoxy-3,4,6-trimethylbenzene 2,5-Dimethoxy-3,4,6-trimethylbenzyl Methacrylate
Molecular Weight (g/mol) 210.27 296.35
Applications Intermediate Redox polymer precursor (91% yield in synthesis)

Key Findings :

  • Methacrylation enhances compatibility with radical polymerization techniques, critical for creating conductive polymers .

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